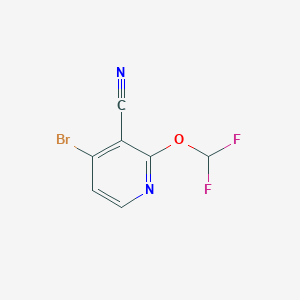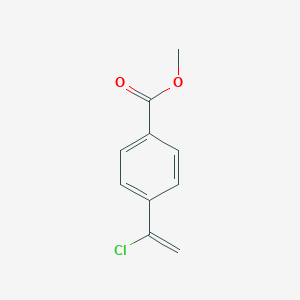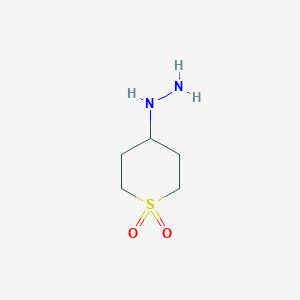
4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound with the molecular formula C5H13ClN2O2S It is a derivative of thiopyran, characterized by the presence of a hydrazine group and a sulfone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide typically involves the reaction of tetrahydrothiopyran with hydrazine under controlled conditions. The reaction is carried out in an inert atmosphere, usually at temperatures ranging from 2-8°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR, HPLC, and LC-MS, to ensure the purity and consistency of the product .
化学反应分析
Types of Reactions
4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the hydrazine group under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted hydrazine derivatives.
科学研究应用
4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The sulfone group can participate in redox reactions, affecting cellular pathways and processes .
相似化合物的比较
Similar Compounds
Tetrahydro-2H-thiopyran 1,1-dioxide: Lacks the hydrazine group, making it less reactive in nucleophilic substitution reactions.
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide: Contains an amino group instead of a hydrazine group, leading to different reactivity and applications.
Uniqueness
4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide is unique due to the presence of both hydrazine and sulfone groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various chemical reactions and applications.
属性
分子式 |
C5H12N2O2S |
|---|---|
分子量 |
164.23 g/mol |
IUPAC 名称 |
(1,1-dioxothian-4-yl)hydrazine |
InChI |
InChI=1S/C5H12N2O2S/c6-7-5-1-3-10(8,9)4-2-5/h5,7H,1-4,6H2 |
InChI 键 |
FMNMVHJGCREHEP-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CCC1NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



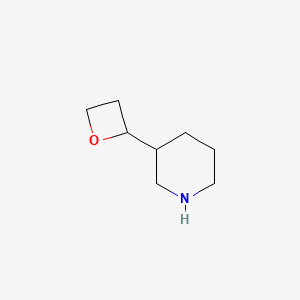
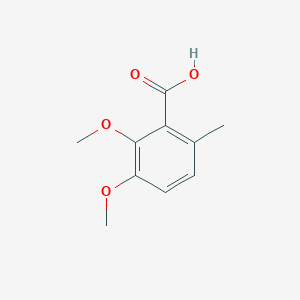

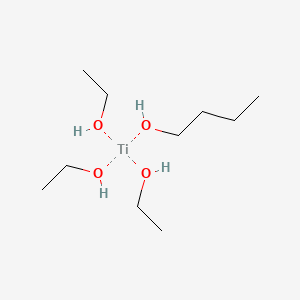

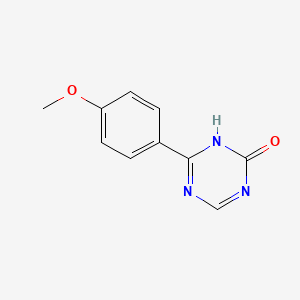
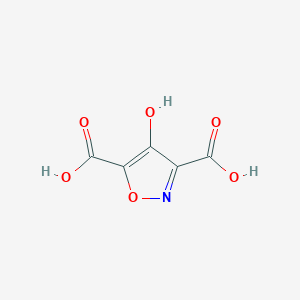
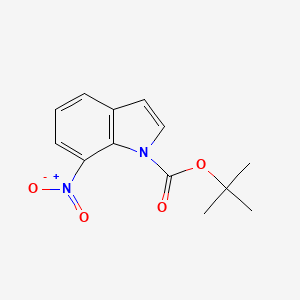
![2-[2-(1-Methylethyl)-6-[2-(2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1h,5h-benzo[ij]quinolizin-9-yl)ethenyl]-4h-pyran-4-ylidene]propanedinitrile](/img/structure/B13138864.png)
